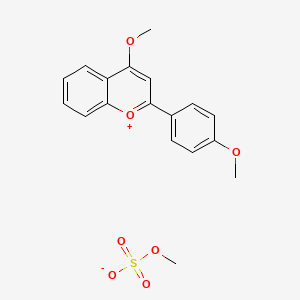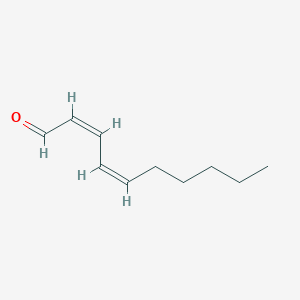
(Z,Z)-2,4-decadienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,Z)-2,4-Decadienal is an organic compound with the molecular formula C10H16O. It is a type of aldehyde characterized by the presence of two conjugated double bonds in the 2 and 4 positions of the carbon chain. This compound is known for its strong, fatty, and citrus-like odor, making it a significant component in the flavor and fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Z,Z)-2,4-Decadienal can be synthesized through various methods. One common synthetic route involves the aldol condensation of hexanal with acetaldehyde, followed by dehydration to form the conjugated diene system. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidative cleavage of unsaturated fatty acids or their esters. This process involves the use of oxidizing agents such as ozone or potassium permanganate, followed by reductive work-up to yield the aldehyde. The industrial production methods are optimized for high yield and purity, ensuring the compound’s suitability for use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(Z,Z)-2,4-Decadienal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition Reactions: The conjugated double bonds can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Addition Reactions: Halogens such as bromine or chlorine are used under mild conditions to add across the double bonds.
Major Products Formed
Oxidation: Decanoic acid.
Reduction: 2,4-decadienol.
Addition Reactions: 2,4-dihalodecane derivatives.
Wissenschaftliche Forschungsanwendungen
(Z,Z)-2,4-Decadienal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: The compound is studied for its role in biological signaling and as a pheromone in certain insect species.
Medicine: Research has explored its potential antimicrobial and antioxidant properties.
Industry: It is a key ingredient in the flavor and fragrance industry, used to impart fatty and citrus notes to various products.
Wirkmechanismus
The mechanism by which (Z,Z)-2,4-decadienal exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as a signaling molecule, binding to receptors and modulating cellular responses. The compound’s aldehyde group is reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E,E)-2,4-Decadienal: Another isomer with similar odor properties but different spatial arrangement of double bonds.
2-Decenal: A related compound with a single double bond, lacking the conjugated system.
Hexanal: A shorter aldehyde with a similar fatty odor but less complexity in its structure.
Uniqueness
(Z,Z)-2,4-Decadienal is unique due to its conjugated diene system, which imparts distinct chemical reactivity and sensory properties. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
65909-91-3 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(2Z,4Z)-deca-2,4-dienal |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6-,9-8- |
InChI-Schlüssel |
JZQKTMZYLHNFPL-JPDBVBESSA-N |
Isomerische SMILES |
CCCCC/C=C\C=C/C=O |
Kanonische SMILES |
CCCCCC=CC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


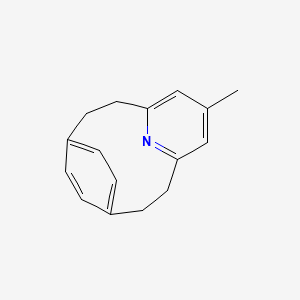

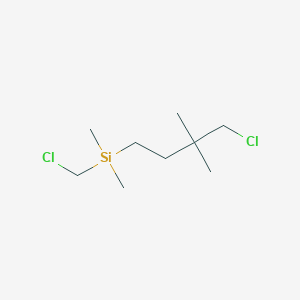
![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)
![Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B14477784.png)


![[(2-Bromohexadecyl)selanyl]benzene](/img/structure/B14477794.png)
![(E)-but-2-enedioic acid;1-[2-[2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine](/img/structure/B14477798.png)
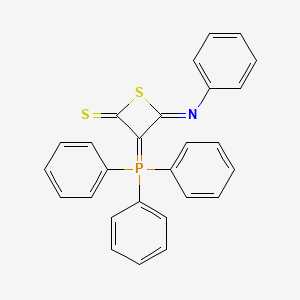
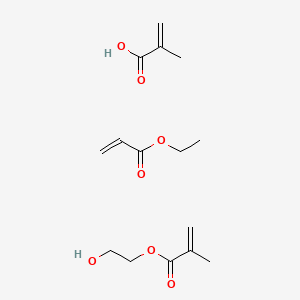
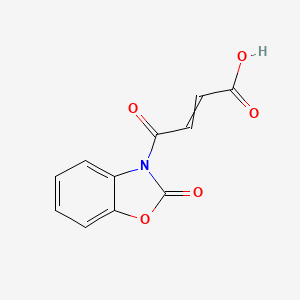
![2-Phenylphenoxathiino[2,3-D][1,3]thiazole](/img/structure/B14477829.png)
